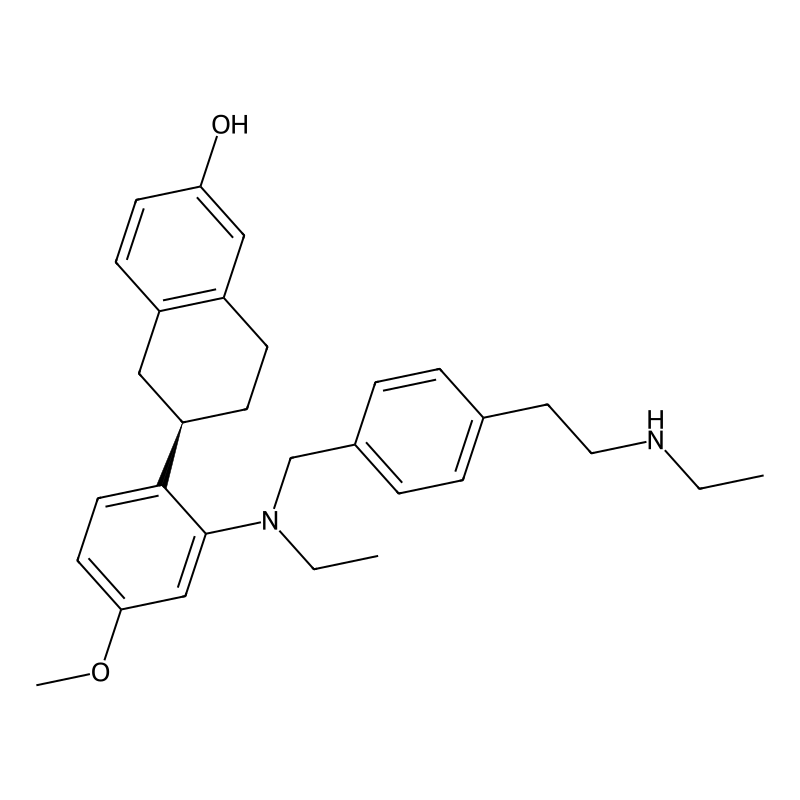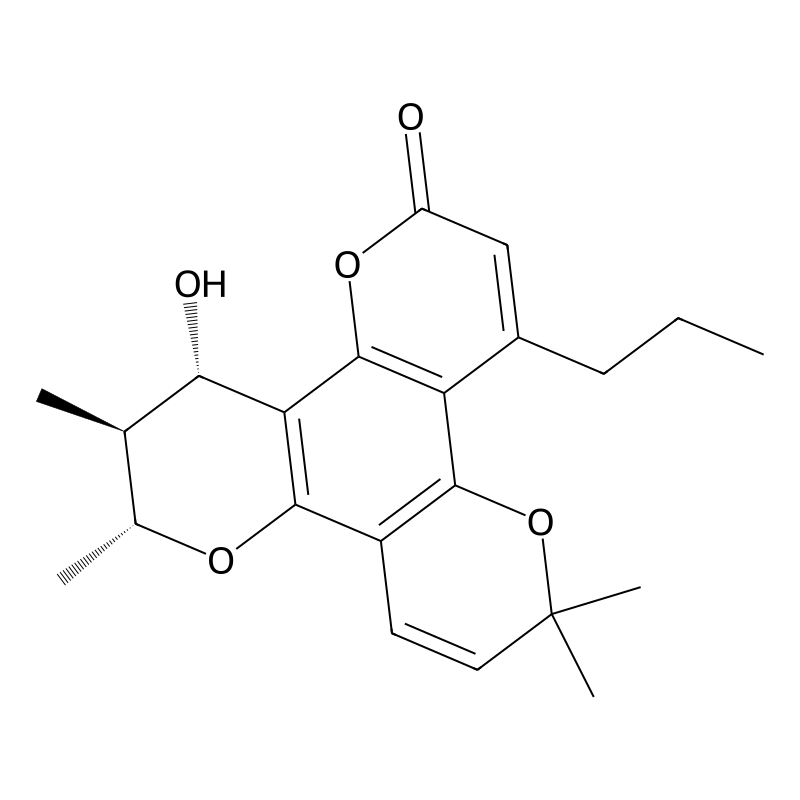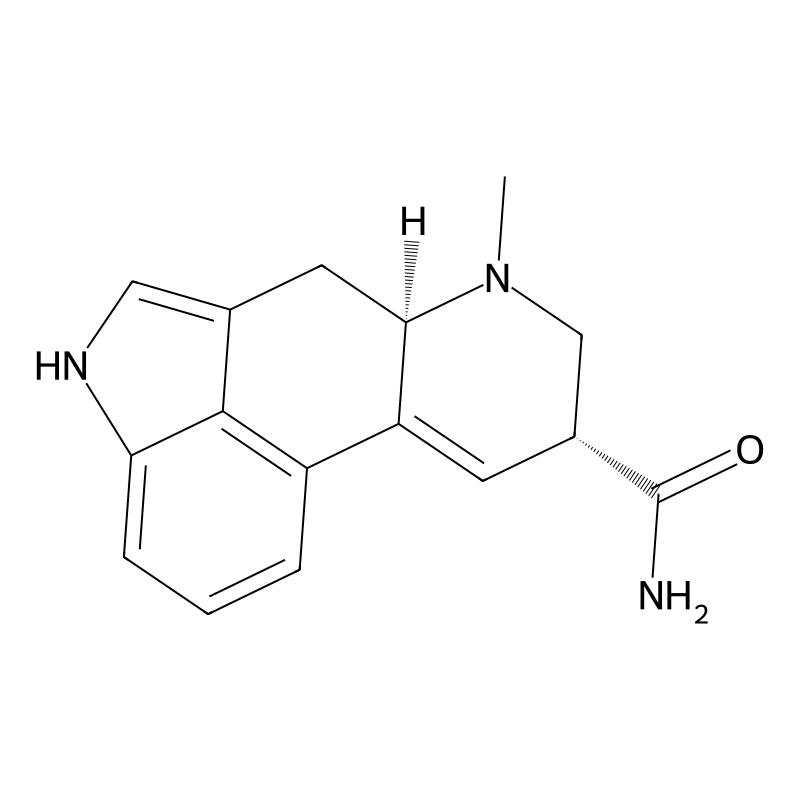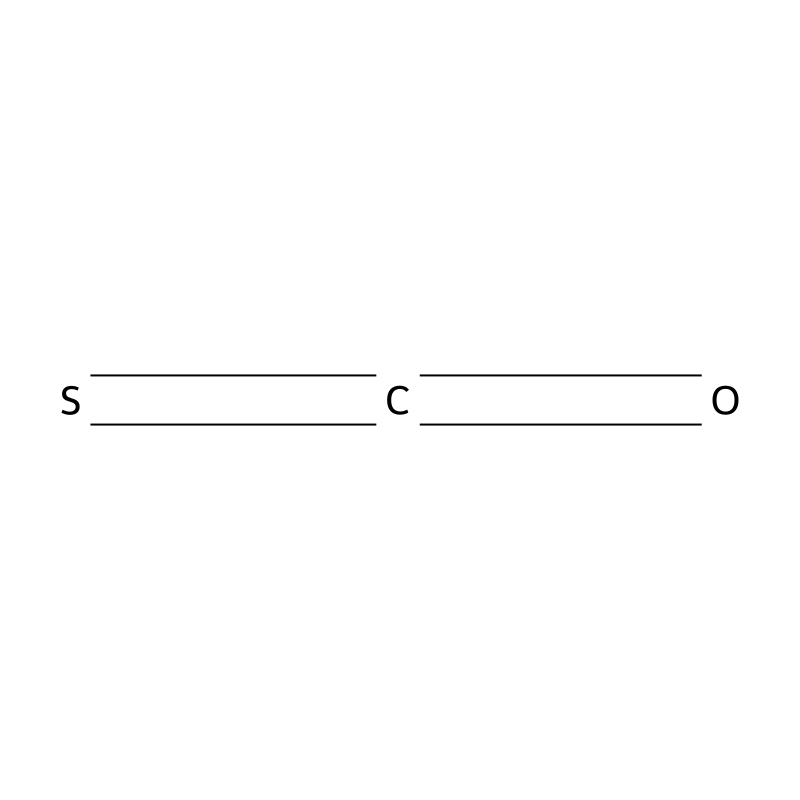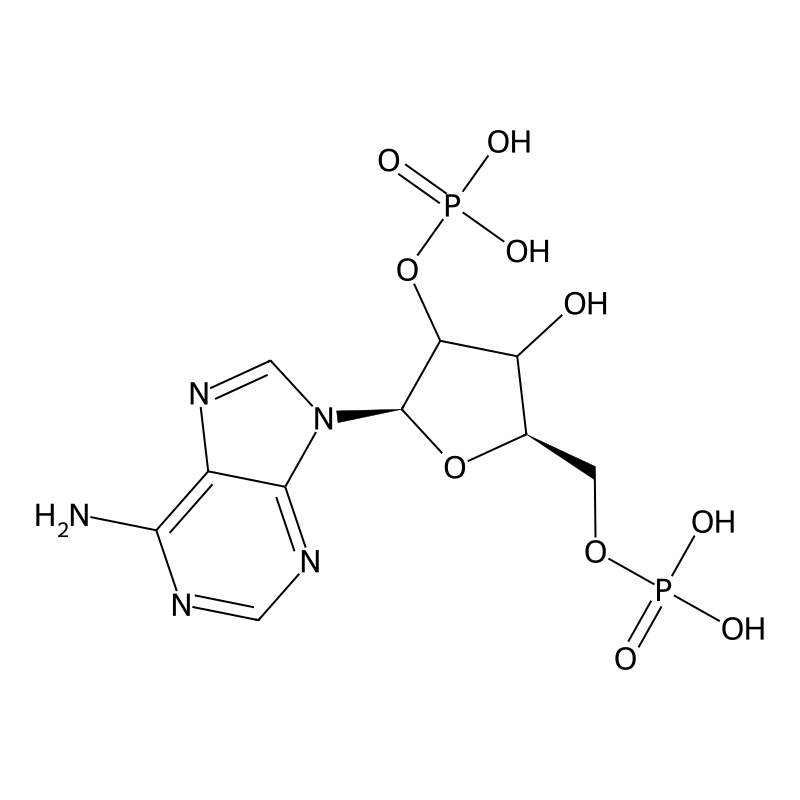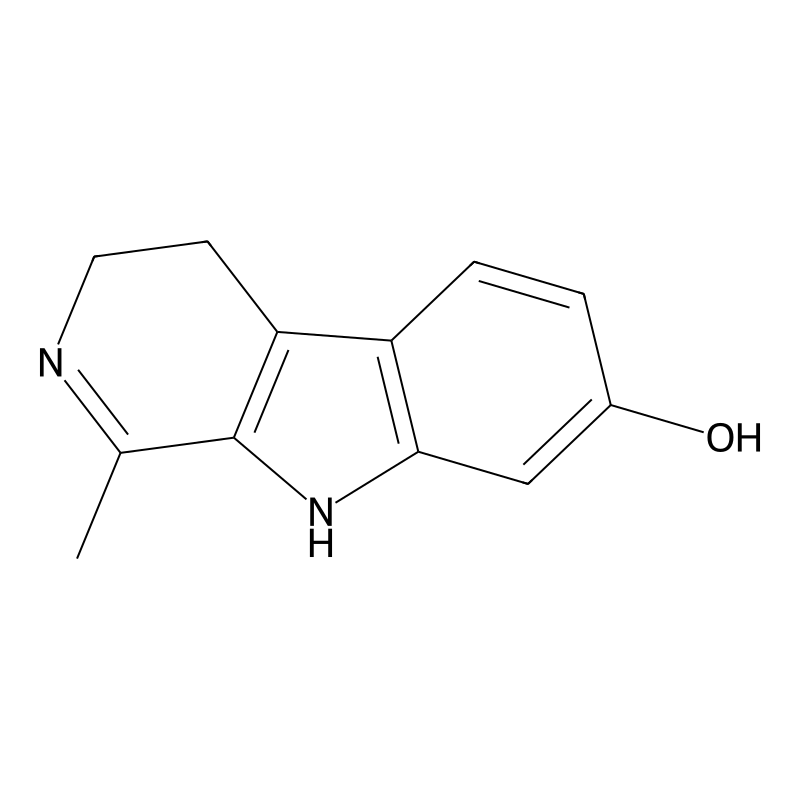Trimyristin
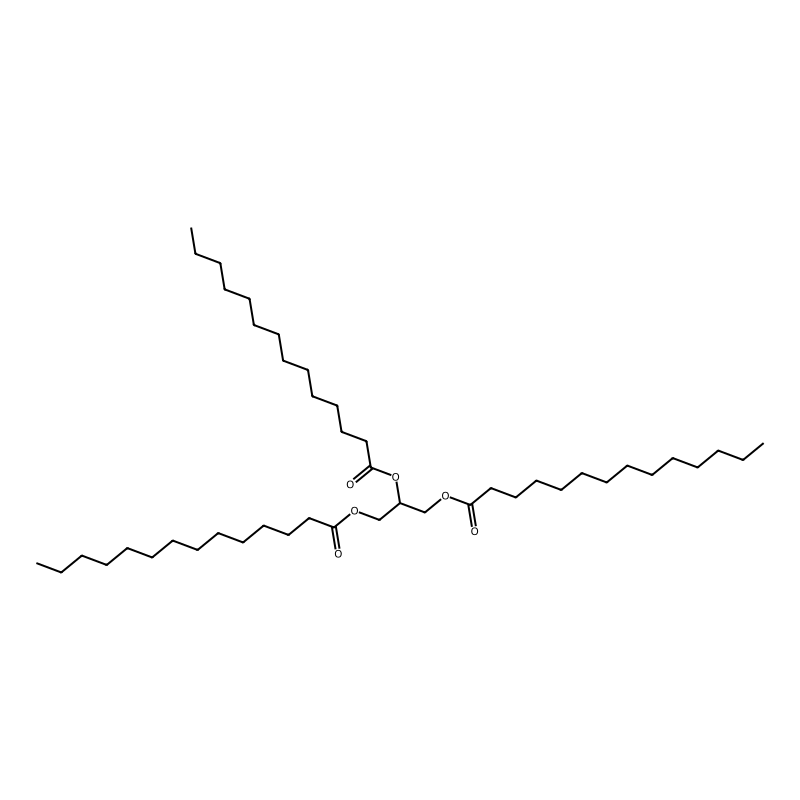
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Biodiesel Production
Trimyristin, along with other triglycerides, can be a potential feedstock for biodiesel production. Biodiesel is a renewable fuel source derived from plant or animal fats and oils. Research suggests that trimyristin can be converted into biodiesel through a process called transesterification. This process involves reacting the triglyceride with an alcohol (like methanol) in the presence of a catalyst to produce fatty acid methyl esters (FAME), the main component of biodiesel. While promising, further research is needed to optimize the conversion process and ensure the economic feasibility of trimyristin-based biodiesel production [].
Trimyristin is a saturated fat, specifically a triglyceride composed of glycerol and three myristic acid molecules. Its chemical formula is , and it has a molecular weight of approximately 723.16 g/mol. Trimyristin appears as a white to yellowish-gray solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, chloroform, and diethyl ether . This compound is naturally found in various vegetable fats and oils, particularly in nutmeg, where it constitutes about 20-25% of the dried ground nutmeg's mass .
Trimyristin can undergo hydrolysis, a reaction where it is broken down into myristic acid and glycerol. This process typically involves refluxing trimyristin with sodium hydroxide in an aqueous ethanol solution followed by acidification. The hydrolysis reaction can be represented as follows:
This reaction exemplifies saponification, where fats are converted into glycerol and fatty acids .
Trimyristin has been studied for its potential biological activities. As a triglyceride, it serves as an energy source and is involved in lipid metabolism. Myristic acid, released upon hydrolysis of trimyristin, has been noted for its antimicrobial properties and its role in cellular signaling processes . Additionally, triglycerides like trimyristin are significant in dietary contexts, contributing to energy intake and influencing lipid profiles in the body.
The synthesis of trimyristin typically involves extraction from natural sources such as nutmeg. The extraction process can be performed using solvents like tert-butyl methyl ether or diethyl ether at room temperature. The crude extract is then purified through recrystallization from acetone to yield pure trimyristin .
A common laboratory method for isolating trimyristin involves:
- Extraction: Ground nutmeg seeds are treated with tert-butyl methyl ether.
- Recrystallization: The resulting solid is dissolved in acetone and cooled to form crystals.
- Filtration: The crystals are collected via vacuum filtration for further analysis .
Trimyristin finds applications in various fields:
- Food Industry: It serves as a fat component in food products.
- Pharmaceuticals: Trimyristin can be used to prepare myristic acid for medicinal formulations.
- Cosmetics: Due to its emollient properties, it may be included in cosmetic formulations .
- Research: It is often used in organic chemistry laboratories for educational purposes regarding extraction and purification techniques .
Studies on trimyristin have focused on its interactions with biological systems and other compounds. For instance, the hydrolysis of trimyristin leads to the release of myristic acid, which can interact with various cellular receptors and influence metabolic pathways. Research has indicated that myristic acid may affect cholesterol levels and have implications for cardiovascular health .
Trimyristin belongs to the class of triglycerides, which includes various other similar compounds. Here are some comparable triglycerides:
| Compound | Chemical Formula | Source | Unique Features |
|---|---|---|---|
| Tristearin | Animal fats (e.g., beef tallow) | Contains stearic acid; solid at room temperature | |
| Triolein | Olive oil | Contains oleic acid; liquid at room temperature | |
| Tripalmitin | Palm oil | Contains palmitic acid; semi-solid at room temperature | |
| Tricaprylin | Coconut oil | Contains caprylic acid; liquid at room temperature |
Uniqueness of Trimyristin:
- Trimyristin is unique due to its high content of myristic acid, which plays a significant role in dietary fat composition and has distinct biological effects compared to other fatty acids.
- It is predominantly sourced from nutmeg oil, making it less common than other triglycerides derived from more widely used oils like olive or palm oil.
Trimyristin, systematically named 2,3-di(tetradecanoyloxy)propyl tetradecanoate , is a triglyceride derived from glycerol and three myristic acid (tetradecanoic acid) molecules. Its molecular formula is C₄₅H₈₆O₆, with a molecular weight of 723.16 g/mol . The compound is registered under the CAS number 555-45-3 and is known by several synonyms, including glycerol trimyristate, glyceryl trimyristate, and propane-1,2,3-triyl tritetradecanoate .
Physical and Thermodynamic Properties
Trimyristin exhibits distinct physical characteristics:
- Melting Point: 56–57°C (lit.) , though experimental extractions report ranges as low as 54–56°C due to impurities .
- Boiling Point: 311°C at standard atmospheric pressure .
- Density: 0.872–0.8848 g/cm³ at 60°C .
- Refractive Index: 1.4428 at 60°C .
- Solubility: Insoluble in water but readily dissolves in chloroform, diethyl ether, ethanol, and dichloromethane .
Table 1: Key Physical Properties of Trimyristin
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 723.16 g/mol | |
| Melting Point | 56–57°C | |
| Boiling Point | 311°C | |
| Density (60°C) | 0.872–0.8848 g/cm³ | |
| Refractive Index (60°C) | 1.4428 |
Nutmeg and Related Species
Nutmeg (Myristica fragrans) represents the most concentrated natural source of trimyristin, with nutmeg butter containing approximately seventy-five percent trimyristin [1] [2]. The dried ground nutmeg seeds constitute twenty to twenty-five percent of their total mass as trimyristin [3] [4]. This exceptional concentration makes nutmeg the primary botanical source for trimyristin extraction, with nutmeg oil generally consisting of over eighty percent trimyristin [3] [5]. The compound is found throughout the entire nutmeg plant system, including seeds, mace, and peel components [6] [7].
Tropical Plant Oils
Palm kernel oil emerges as a significant commercial source, containing 16.2 percent myristic acid [8]. Malaysian palm kernel oil demonstrates consistent fatty acid profiles, with myristic acid comprising 16.9 percent of the total fatty acid content [9]. This oil represents a major industrial source due to its widespread cultivation and processing infrastructure across Malaysia, Indonesia, and West African regions.
Coconut oil contains thirteen to nineteen percent myristic acid [10] [11], representing a globally available source with extensive commercial applications. The fatty acid composition remains relatively consistent across different coconut varieties and geographic regions [12] [13].
Babassu oil (Attalea speciosa) from the Amazon region contains fifteen to twenty percent myristic acid [14] [15]. This oil demonstrates similar properties to coconut oil and represents an important regional source in South America, particularly in Brazil, Bolivia, and Suriname [14] [16].
Animal Product Sources
Bovine Milk Products
Bovine milk contains eight to fourteen percent myristic acid [1] [2], representing a significant dietary source of the compound. The concentration varies based on cattle breed, feed composition, and processing methods [17] [18]. Swedish dairy milk demonstrates consistent levels, with myristic acid comprising eleven percent by weight of total fatty acids [19].
Butterfat specifically contains twelve percent myristic acid [20] [21], making dairy butter and related products important sources. The concentration in butterfat represents a relatively stable proportion across different dairy processing methods [18] [22].
Human Milk
Human breast milk contains 8.6 percent myristic acid [1] [2], providing essential fatty acids for infant development. Recent research indicates myristic acid concentrations can vary between mothers based on dietary patterns and metabolic factors [23] [24]. Studies demonstrate that medium-chain saturated fatty acids, including myristic acid, constitute significant proportions of breast milk fatty acid profiles [25] [26].
Specialized Plant Sources
Iris Species
Iris germanica and Iris pallida rhizomes contain myristic acid as a component of orris root oil [27] [28]. The rhizomes require extensive aging periods of five years or more to develop their characteristic aromatic properties, during which myristic acid contributes to the overall chemical profile [27] [29].
Asian Myristicaceae Species
Horsfieldia glabra, indigenous to Thailand and China, contains trimyristin in its aril extracts [30] [31]. This species represents traditional medicinal applications in Southeast Asian regions, with documented use for intestinal conditions and antimicrobial purposes [31] [32].
Staudtia kamerunensis from Central Africa contains trimyristin (glycerol trimyristate) in its seed hexane extracts [33] [34]. Research demonstrates this species as a source of trimyristin alongside various lignan compounds, representing potential applications in pharmaceutical and nutritional contexts [35] [36].
Marine Sources
Spermaceti
Spermaceti from sperm whales historically contained myristic acid esters as minor components [37] [38]. This waxy substance, obtained from sperm whale head cavities, included myristic acid among its fatty acid constituents [38] [39]. However, commercial harvesting is now prohibited due to species protection regulations [37] [40].
Geographic Distribution Patterns
The global distribution of trimyristin sources demonstrates clear tropical and subtropical concentration patterns. Primary sources cluster in equatorial regions where nutmeg, palm, coconut, and babassu cultivation occurs naturally [3] [41] [42]. Secondary sources through dairy products achieve worldwide distribution through modern agricultural and processing systems [17] [20].
Regional specialization appears in specific botanical sources, with Horsfieldia species concentrated in Southeast Asia [31] [32] and Staudtia species limited to Central African forests [43] [35]. European sources remain limited to specialized applications such as Iris rhizomes for perfumery [27] [28].
| Source Category | Primary Geographic Regions | Commercial Significance |
|---|---|---|
| Nutmeg products | Indonesia, Grenada, India | Specialty extraction |
| Palm kernel oil | Malaysia, Indonesia, West Africa | High industrial |
| Coconut oil | Global tropical regions | High commercial |
| Babassu oil | Amazon Basin | Regional moderate |
| Dairy products | Global dairy regions | High commercial |
| Specialized botanicals | Regional endemic | Research limited |
Purity
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
Other CAS
Wikipedia
N-Methyl-2-pyrrolidone
Use Classification
General Manufacturing Information
Dates
2: Gehrer S, Schmiele M, Westermann M, Steiniger F, Unruh T. Liquid crystalline phase formation in suspensions of solid trimyristin nanoparticles. J Phys Chem B. 2014 Sep 25;118(38):11387-96. doi: 10.1021/jp506787v. Epub 2014 Sep 15. PubMed PMID: 25201309.
3: Lugemwa FN. Extraction of betulin, trimyristin, eugenol and carnosic acid using water-organic solvent mixtures. Molecules. 2012 Aug 3;17(8):9274-82. doi: 10.3390/molecules17089274. PubMed PMID: 22864237.
4: Martins S, Silva AC, Ferreira DC, Souto EB. Improving oral absorption of Salmon calcitonin by trimyristin lipid nanoparticles. J Biomed Nanotechnol. 2009 Feb;5(1):76-83. PubMed PMID: 20055109.
5: Sonesson AW, Elofsson UM, Callisen TH, Brismar H. Tracking single lipase molecules on a trimyristin substrate surface using quantum dots. Langmuir. 2007 Jul 31;23(16):8352-6. Epub 2007 Jul 6. PubMed PMID: 17616159.
6: Sonesson AW, Brismar H, Callisen TH, Elofsson UM. Mobility of Thermomyces lanuginosus lipase on a trimyristin substrate surface. Langmuir. 2007 Feb 27;23(5):2706-13. Epub 2007 Jan 30. PubMed PMID: 17261037.
7: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
8: van Langevelde A, Peschar R, Schenk H. Structure of beta-trimyristin and beta-tristearin from high-resolution X-ray powder diffraction data. Acta Crystallogr B. 2001 Jun;57(Pt 3):372-7. Epub 2001 Jun 1. PubMed PMID: 11373397.
9: Bennett AJ, Billett MA, Salter AM, Mangiapane EH, Bruce JS, Anderton KL, Marenah CB, Lawson N, White DA. Modulation of hepatic apolipoprotein B, 3-hydroxy-3-methylglutaryl-CoA reductase and low-density lipoprotein receptor mRNA and plasma lipoprotein concentrations by defined dietary fats. Comparison of trimyristin, tripalmitin, tristearin and triolein. Biochem J. 1995 Oct 1;311 ( Pt 1):167-73. PubMed PMID: 7575449; PubMed Central PMCID: PMC1136134.
